molecular formula C21H26O2 B11512266 3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one

3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one

Cat. No.: B11512266
M. Wt: 310.4 g/mol
InChI Key: WCTDTSOGXGUCRV-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one is a synthetic steroid derivative. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an allyloxy group at the 3-position of the steroid nucleus, which distinguishes it from other estrogen derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one typically involves the following steps:

    Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.

    Allylation: The hydroxyl group at the 3-position of estrone is converted to an allyloxy group through an allylation reaction. This is typically achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then subjected to oxidation to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of estrone are allylated using industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal activity.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Used in the production of steroid-based pharmaceuticals and as a research tool in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of gene transcription. This modulation of gene expression results in various physiological effects, including regulation of reproductive functions and secondary sexual characteristics.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with a hydroxyl group at the 3-position.

    Estrone: Another natural estrogen with a ketone group at the 17-position.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

3-(Prop-2-en-1-yloxy)estra-1,3,5(10)-trien-17-one is unique due to the presence of the allyloxy group at the 3-position, which imparts distinct chemical and biological properties. This modification can alter the compound’s binding affinity to estrogen receptors and its metabolic stability, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

13-methyl-3-prop-2-enoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H26O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h3,5,7,13,17-19H,1,4,6,8-12H2,2H3

InChI Key

WCTDTSOGXGUCRV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC=C

Origin of Product

United States

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